Iopentol - 89797-00-2

Iopentol

Catalog Number: EVT-368566
CAS Number: 89797-00-2
Molecular Formula: C20H28I3N3O9
Molecular Weight: 835.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iopentol is a non-ionic, water-soluble, tri-iodinated benzene derivative developed as a radiocontrast agent for vascular use. [] It is classified as a ratio 3.0 contrast medium, indicating a higher iodine content per molecule, enhancing its radiopacity. [] Primarily employed in scientific research for visualizing blood vessels and enhancing the visibility of organs and tissues in various imaging techniques. [, ]

Future Directions
  • Liposomal Formulations: Continued research on liposomal Iopentol for targeted delivery and enhanced diagnostic capabilities in various imaging modalities. [] This includes exploring applications in oncology for improved tumor visualization and drug delivery.

Metrizoate

Compound Description: Metrizoate is an ionic, ratio 1.5, contrast medium. [] It is commonly used in clinical settings for imaging procedures such as urography and angiography. [, , , ]

Relevance: Metrizoate serves as a reference compound when evaluating the safety and efficacy of Iopentol. Studies have shown that Iopentol causes significantly less discomfort and fewer side effects compared to Metrizoate, while maintaining similar diagnostic quality in urography. [, ] Additionally, Iopentol exhibits a lower fibrillatory propensity and induces less of a decrease in aortic blood pressure compared to Metrizoate when injected into the left coronary artery of dogs. [, ]

Iohexol

Compound Description: Iohexol is a non-ionic, ratio 3, contrast medium. [] It is a well-established contrast agent with known low toxicity, used as a reference for evaluating the properties and effects of Iopentol. [, , ]

Iopamidol

Compound Description: Iopamidol is a non-ionic, monomeric contrast agent. [, , ] It is considered a reference compound in clinical trials evaluating the safety and efficacy of new contrast media like Iopentol. [, ]

Relevance: Iopamidol and Iopentol, both non-ionic contrast agents, have been compared in clinical trials for coronary angiography. [] Both agents demonstrated similar safety and efficacy profiles, making Iopentol a potential alternative to Iopamidol for this procedure. []

Chromium-51-ethylenediaminetetraacetic acid (51Cr-EDTA)

Compound Description: 51Cr-EDTA is a radioactive compound used to evaluate renal function by measuring glomerular filtration rate (GFR). []

Relevance: 51Cr-EDTA was used alongside Iopentol in a pharmacokinetic study to assess Iopentol's renal excretion and clearance. [] Results showed that Iopentol is primarily excreted unchanged in urine via glomerular filtration, similar to 51Cr-EDTA. []

99mTc-diethyl-enetriaminepentaacetic acid (99mTc-DTPA)

Compound Description: 99mTc-DTPA is a radioactive compound used in medical imaging, particularly for renal function assessment. [, , ]

Relevance: 99mTc-DTPA was used as a comparison for Iopentol's effect on renal function and its potential as a GFR marker. [, ] While both are primarily cleared by glomerular filtration, Iopentol administration showed a slight depressive effect on GFR in children compared to 99mTc-DTPA. [] Additionally, Iopentol displayed some tubular effects not observed with 99mTc-DTPA. []

Iodixanol

Compound Description: Iodixanol is a non-ionic, dimeric contrast medium. [, , ] It is considered a low-osmolar contrast agent with potential benefits in reducing adverse effects. [, ]

Relevance: Iodixanol was compared with Iopentol and other contrast agents in a study evaluating their impact on the blood-brain barrier. [] Results indicated that Iodixanol caused less disruption to the blood-brain barrier compared to Iopentol and other contrast agents. [] Both agents were also compared in a study on femoral blood flow after injection into the femoral artery of dogs. [] Iodixanol produced significantly smaller increases in blood flow compared to Iopentol, suggesting a potentially lower risk of vasodilation and related side effects. []

Iomeprol

Compound Description: Iomeprol is a non-ionic, low-osmolar contrast agent. [, , ] It is known for its favorable safety profile and is widely used in clinical practice. [, ]

Relevance: Iomeprol serves as a comparator for Iopentol in studies investigating the effects of contrast media on microcirculation. [, ] Iopentol, with its higher viscosity, caused a more significant reduction in capillary blood flow compared to Iomeprol. [] This suggests that the viscosity of Iopentol may have a greater impact on microcirculation than Iomeprol, especially in patients with compromised vascular function. [, ]

Iopromide

Compound Description: Iopromide is a low-osmolar, non-ionic contrast agent used in various radiographic procedures. []

Relevance: Iopromide was one of the four low-osmolality contrast agents compared to Iopentol in a study assessing their effectiveness for abdominal computed tomographic examinations. [] The study revealed no significant differences in the overall image-enhancing ability between Iopromide and Iopentol, suggesting that both agents are equally effective for this purpose. []

Iobitridol

Compound Description: Iobitridol is a low-osmolar, non-ionic contrast agent used in various radiographic procedures. []

Relevance: Iobitridol was one of the low-osmolar non-ionic contrast agents compared to Iopentol in a study investigating the incidence of contrast-induced acute kidney injury (CI-AKI). [] The study showed no significant differences in CI-AKI incidence between Iobitridol and Iopentol, indicating that both agents have comparable renal safety profiles. []

Ioversol

Compound Description: Ioversol is a low-osmolar, non-ionic contrast medium used in various radiographic procedures. [, ]

Relevance: Ioversol was one of the four low-osmolality contrast agents compared to Iopentol in a study assessing their effectiveness for abdominal computed tomographic examinations. [] The study revealed no significant differences in the overall image-enhancing ability between Ioversol and Iopentol, suggesting that both agents are equally effective for this purpose. []

Ioxaglate

Compound Description: Ioxaglate is a non-ionic, dimeric contrast agent. []

Relevance: Ioxaglate and Iopentol were compared for their efficiency and safety in bronchography using a rabbit model. [] While barium showed the best image quality, Ioxaglate was deemed safer than Iopentol based on histologic and HRCT findings, demonstrating fewer adverse reactions and less tissue damage. []

Sodium Iothalamate

Compound Description: Sodium iothalamate is a conventional ionic contrast medium often used as a reference for comparing the toxicity of newer contrast agents. []

Relevance: Iopentol was compared to Sodium iothalamate in in vitro chemotoxicity tests, including acetylcholinesterase activity and thrombin time. [] The results indicated that Iopentol exhibits significantly lower toxicity compared to Sodium iothalamate, supporting its safety profile. []

Source and Classification

Iopentol is derived from isophthalic acid and belongs to the class of iodinated contrast agents. Its synthesis involves several organic reactions that yield a compound with low osmolality, which is associated with fewer adverse effects compared to high-osmolality agents. The chemical name for Iopentol is N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide, indicating its complex structure that includes multiple functional groups essential for its activity as a contrast agent .

Synthesis Analysis

The synthesis of Iopentol involves a multi-step process starting from dimethyl 5-nitroisophthalate. The main steps are as follows:

  1. Initial Reaction: Dimethyl 5-nitroisophthalate is treated with 3-amino-1,2-propanediol in boiling methanol for 24 hours to produce the corresponding isophthalamide.
  2. Hydrogenation: The resulting product undergoes hydrogenation using 10% palladium on charcoal in a Parr apparatus at room temperature for one day to yield aminoisophthalamide.
  3. Iodination: This intermediate is then iodinated to introduce iodine atoms necessary for its imaging properties.
  4. Acetylation: Following iodination, acetylation occurs to form the acetamido derivative.
  5. Alkylation: Finally, alkylation with 1-chloro-3-methoxy-2-propanol under basic conditions yields Iopentol with an approximate yield of 70%. The final product contains several diastereomers due to the use of racemic mixtures during synthesis .
Molecular Structure Analysis

The molecular formula of Iopentol is C20_{20}H28_{28}I3_{3}N3_{3}O9_{9}, with a molar mass of 835.169 g/mol. The structure features three iodine atoms that contribute to its radiopacity and allow effective X-ray absorption. The presence of hydroxyl groups enhances its solubility in water and contributes to its low osmolality characteristics.

Structural Characteristics

  • Functional Groups: The compound contains multiple hydroxyl and acetamido groups that facilitate solubility and biocompatibility.
  • Stereochemistry: Due to the presence of chiral centers, Iopentol exists as a mixture of diastereomers, which can affect its pharmacokinetic properties .
Chemical Reactions Analysis

Iopentol undergoes various chemical reactions relevant to its function as a contrast agent:

Mechanism of Action

Iopentol functions by increasing the contrast between different tissues during imaging procedures. The mechanism involves:

  • X-ray Absorption: The iodine atoms in Iopentol have high atomic numbers, allowing them to effectively absorb X-rays. This property enhances the visibility of blood vessels and organs against surrounding tissues on imaging scans.
  • Distribution: After intravenous administration, Iopentol distributes into the extracellular space with low protein binding (approximately 1%), ensuring rapid clearance from the bloodstream through renal excretion .
Physical and Chemical Properties Analysis

Key physical and chemical properties of Iopentol include:

  • Osmolality: Ranges from 0.31 osmoles/kg H2_2O at lower concentrations (150 mg iodine/mL) to 0.81 osmoles/kg H2_2O at higher concentrations (350 mg iodine/mL).
  • Viscosity: Viscosity values range from 2.7 mPa·s (150 mg iodine/mL) to 26.6 mPa·s (350 mg iodine/mL), indicating suitable flow characteristics for injection .
  • Elimination Half-Life: Approximately two hours post-injection.
  • Excretion: About 98% of Iopentol is excreted via the kidneys without significant metabolic transformation .
Applications

Iopentol has several important applications in medical imaging:

  • Imaging Procedures: Used extensively in arteriography, venography, urography, and CT scans to enhance image quality by providing clear delineation between vascular structures and surrounding tissues.
  • Diagnostic Utility: Its low osmolality makes it preferable for patients at risk of adverse reactions associated with high-osmolality contrast agents.
  • Research Applications: Used in studies evaluating renal function and vascular health due to its predictable pharmacokinetics .

Properties

CAS Number

89797-00-2

Product Name

Iopentol

IUPAC Name

5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide

Molecular Formula

C20H28I3N3O9

Molecular Weight

835.2 g/mol

InChI

InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34)

InChI Key

IUNJANQVIJDFTQ-UHFFFAOYSA-N

SMILES

CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I

Synonyms

5-[Acetyl(2-hydroxy-3-methoxypropyl)amino]-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide; 5-[Acetyl(2-hydroxy-3-methoxypropyl)amino]-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide; Imagopaque; Ivepaque; U

Canonical SMILES

CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.